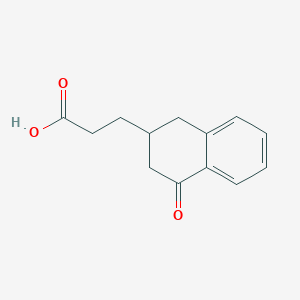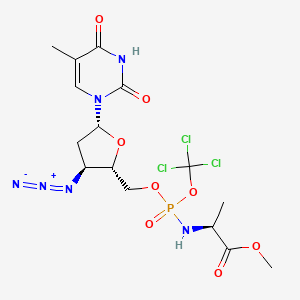
3'-Azido-2',3'-dideoxy-5'-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate is a synthetic nucleoside analog. It is structurally related to other nucleoside analogs used in antiviral therapies, particularly those targeting retroviruses such as HIV. This compound is characterized by the presence of an azido group at the 3’ position and a phosphoramidate group, which enhances its stability and bioavailability.
Métodos De Preparación
The synthesis of 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside, followed by the introduction of the azido group at the 3’ position. The phosphoramidate moiety is then attached using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The phosphoramidate group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide.
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly those involving nucleic acids.
Medicine: Investigated for its potential antiviral properties, especially against HIV.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. The azido group at the 3’ position prevents the elongation of the viral DNA chain, effectively halting viral replication. The phosphoramidate group enhances the compound’s stability and facilitates its uptake by cells .
Comparación Con Compuestos Similares
Similar compounds include:
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Studied for its selective inhibition of telomerase. Compared to these compounds, 3’-Azido-2’,3’-dideoxy-5’-(trichloroethyl (methyl,L-alaninyl)) phosphoramidate offers enhanced stability and bioavailability due to the presence of the phosphoramidate group
Propiedades
Número CAS |
130829-12-8 |
|---|---|
Fórmula molecular |
C15H20Cl3N6O8P |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(trichloromethoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H20Cl3N6O8P/c1-7-5-24(14(27)20-12(7)25)11-4-9(21-23-19)10(31-11)6-30-33(28,32-15(16,17)18)22-8(2)13(26)29-3/h5,8-11H,4,6H2,1-3H3,(H,22,28)(H,20,25,27)/t8-,9-,10+,11+,33?/m0/s1 |
Clave InChI |
RORNFZMTNHHWRA-IJOWBKSBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC(Cl)(Cl)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


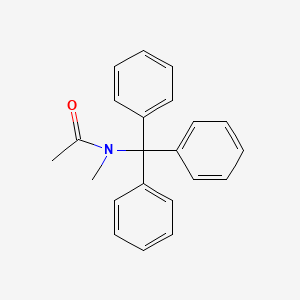
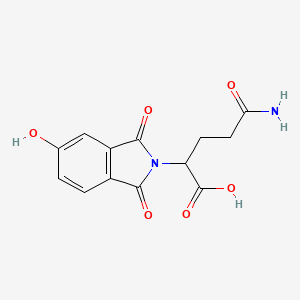
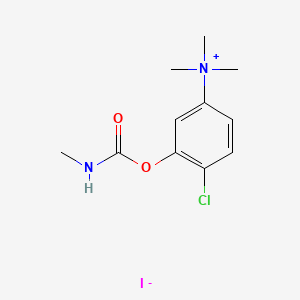
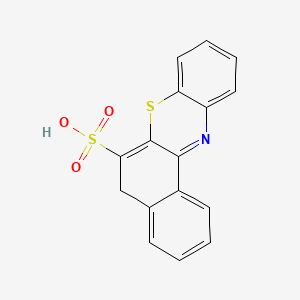
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
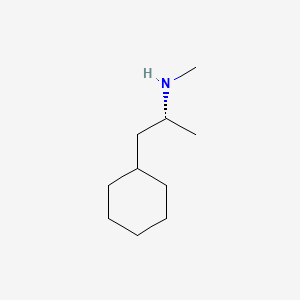

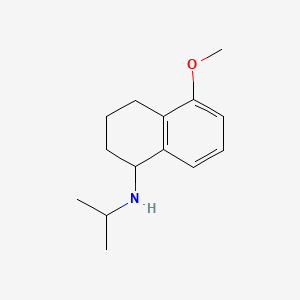

![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
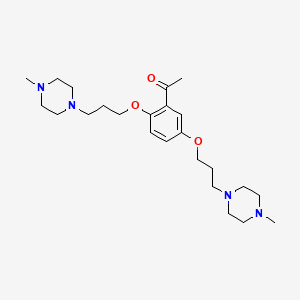
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
